

NP-C86 quality control and purity assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NP-C86

Cat. No.: B1574664

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NP-C86 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of **NP-C86**, a novel small-molecule stabilizer of the long noncoding RNA (lncRNA) GAS5.

Frequently Asked Questions (FAQs)

Q1: What is **NP-C86** and what is its mechanism of action?

NP-C86 is a small molecule compound designed to stabilize the lncRNA GAS5.^[1] It functions by disrupting the interaction between GAS5 and UPF1, an RNA helicase involved in the nonsense-mediated decay (NMD) pathway that would otherwise lead to GAS5 degradation.^[2] By preventing this interaction, **NP-C86** increases the cellular concentration of functional GAS5, which has shown therapeutic potential in conditions like type 2 diabetes and neurodegenerative diseases.^{[2][3]}

Q2: What are the fundamental quality control parameters for ensuring the integrity of **NP-C86**?

The quality of **NP-C86** is determined by a series of physicochemical and functional assessments. Key parameters include:

- Identity: Confirmation of the chemical structure.
- Purity: Assessment of the percentage of **NP-C86** and the profile of any impurities.

- **Solubility:** Determination of solubility in various solvents to ensure appropriate formulation for experiments.
- **Stability:** Evaluation of the molecule's integrity under different storage and experimental conditions.
- **Biological Activity:** Confirmation of its ability to stabilize GAS5 lncRNA.

Q3: Which analytical techniques are recommended for the quality control of **NP-C86**?

A combination of chromatographic and spectroscopic methods is recommended for the comprehensive quality control of **NP-C86**. These include:

- **High-Performance Liquid Chromatography (HPLC):** For purity assessment and quantification.
- **Mass Spectrometry (MS):** For identity confirmation and impurity identification.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** For structural elucidation and confirmation.
- **Quantitative Real-Time PCR (qRT-PCR):** To assess the biological activity by measuring the upregulation of GAS5 lncRNA in a cellular context.^{[2][4]}

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with **NP-C86**.

Inconsistent Experimental Results

Potential Cause	Troubleshooting Steps
NP-C86 Degradation	1. Verify the storage conditions of your NP-C86 stock. It should be stored at -20°C or lower. 2. Prepare fresh working solutions for each experiment. 3. Perform a purity check of the NP-C86 stock using HPLC.
Improper Sample Preparation	1. Ensure complete solubilization of NP-C86 in the chosen solvent. Sonication may be required. 2. Verify the final concentration of NP-C86 in your assay.
Cell Line Variability	1. Ensure consistent cell passage numbers for all experiments. 2. Regularly test for mycoplasma contamination.

Poor Solubility

Potential Cause	Troubleshooting Steps
Incorrect Solvent	1. NP-C86 is a complex organic molecule. While soluble in DMSO for stock solutions, ensure compatibility with your aqueous assay buffer. 2. Test a range of co-solvents if direct dilution into aqueous media is problematic.
Precipitation in Media	1. Avoid high concentrations of NP-C86 in cell culture media, which can lead to precipitation. 2. Visually inspect for any precipitate after adding NP-C86 to the media.

Quantitative Data Presentation

The following tables summarize the key specifications and analytical results for a typical batch of **NP-C86**.

Table 1: Physicochemical Properties of **NP-C86**

Parameter	Specification
Appearance	White to off-white solid
Molecular Formula	C ₆₈ H ₉₂ N ₁₀ O ₉ S[1]
Molecular Weight	1225.61 g/mol [1]
Purity (by HPLC)	≥ 98%
Solubility	Soluble in DMSO

Table 2: Typical HPLC-MS and NMR Results for **NP-C86**

Analysis	Parameter	Expected Result
HPLC	Retention Time	Varies with method; should be consistent
Purity	≥ 98%	
Mass Spectrometry	[M+H] ⁺	1225.6769 ± 5 ppm[1]
¹ H NMR	Chemical Shifts	Consistent with the predicted structure

Experimental Protocols

Protocol 1: Purity Assessment of NP-C86 by HPLC

- Preparation of Mobile Phase:
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μm)
 - Flow Rate: 1.0 mL/min

- Injection Volume: 10 μ L
- Detection Wavelength: 254 nm
- Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.
- Sample Preparation:
 - Dissolve **NP-C86** in DMSO to a final concentration of 1 mg/mL.
- Analysis:
 - Inject the sample and record the chromatogram.
 - Calculate the purity based on the area of the main peak relative to the total peak area.

Protocol 2: Identity Confirmation of NP-C86 by Mass Spectrometry

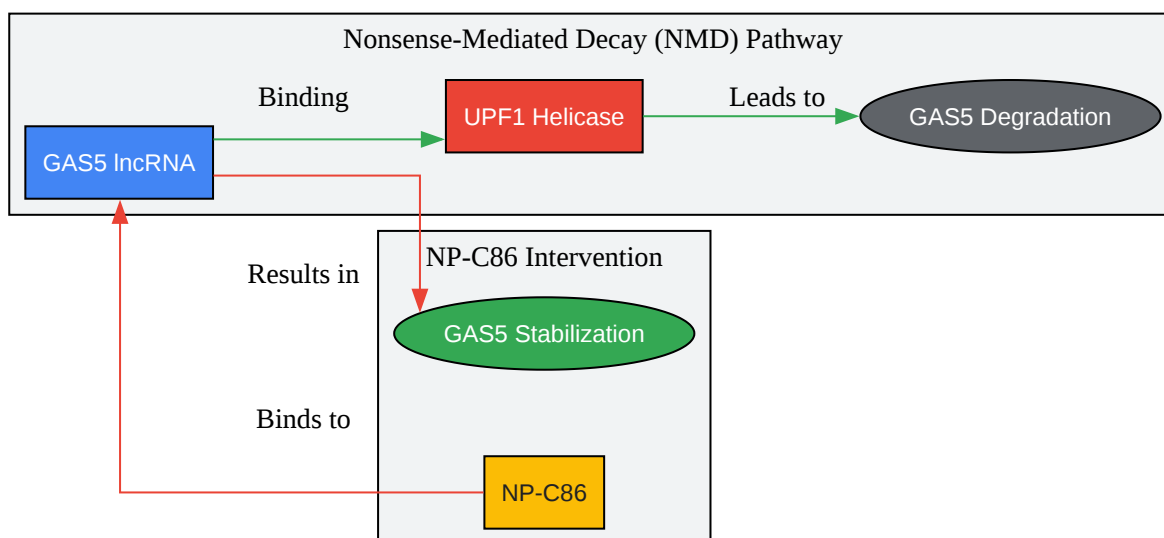
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Sample Infusion: Infuse the sample solution (prepared as for HPLC) directly or via LC-MS.
- Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-1500).
- Analysis: Compare the observed m/z of the most abundant ion with the theoretical exact mass of the protonated molecule ($[M+H]^+$).

Protocol 3: Biological Activity Assessment of NP-C86 by qRT-PCR

- Cell Culture: Plate a suitable human cell line (e.g., adipocytes or neuronal cells) in a 12-well plate.

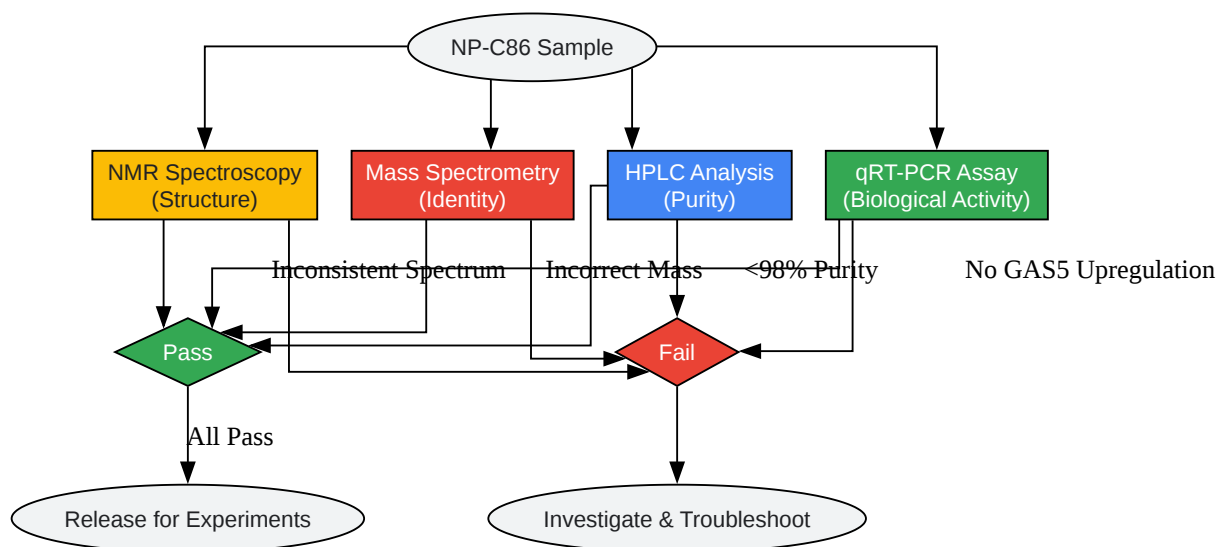
- Treatment: Treat the cells with a range of **NP-C86** concentrations (e.g., 10 nM, 100 nM, 1 μ M) and a vehicle control (DMSO) for 24 hours.
- RNA Isolation: Isolate total RNA from the cells using a commercial kit.
- cDNA Synthesis: Synthesize cDNA from the isolated RNA.
- qRT-PCR: Perform qRT-PCR using primers specific for GAS5 and a housekeeping gene (e.g., GAPDH).
- Analysis: Calculate the relative expression of GAS5 normalized to the housekeeping gene. A dose-dependent increase in GAS5 expression indicates the biological activity of **NP-C86**.

Visualizations



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Caption: Mechanism of action of **NP-C86** in stabilizing GAS5 lncRNA.



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Caption: Quality control workflow for **NP-C86**.

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- To cite this document: BenchChem. [NP-C86 quality control and purity assessment]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1574664#np-c86-quality-control-and-purity-assessment>]

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